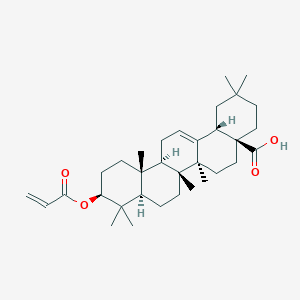

Oleanolic acid acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide oléanolique acrylate est un dérivé de l’acide oléanolique, un triterpénoïde pentacyclique naturel. L’acide oléanolique se trouve dans diverses plantes et est reconnu pour sa large gamme d’activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide oléanolique acrylate implique généralement l’estérification de l’acide oléanolique avec l’acide acrylique. Cette réaction est généralement catalysée par des catalyseurs acides tels que l’acide sulfurique ou l’acide p-toluènesulfonique. La réaction est effectuée sous reflux dans un solvant inerte tel que le toluène ou le dichlorométhane. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle de l’acide oléanolique acrylate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs industriels et de systèmes à écoulement continu pour assurer un mélange efficace et une réaction complète. Le produit est ensuite soumis à des techniques de purification à grande échelle telles que la distillation et la cristallisation pour obtenir de l’acide oléanolique acrylate de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L’acide oléanolique acrylate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des époxydes ou des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le groupe acrylate en alcool.

Substitution : Le groupe acrylate peut subir des réactions de substitution nucléophile pour former différents esters ou amides.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools sont utilisés en conditions basiques ou acides.

Principaux produits formés :

Oxydation : Époxydes, dérivés hydroxylés.

Réduction : Alcools.

Substitution : Esters, amides.

Applications De Recherche Scientifique

Biological Activities of Oleanolic Acid Acrylate

-

Anti-Cancer Effects :

- This compound exhibits significant anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, it enhances the expression of tumor suppressor proteins like p53 and modulates pathways involved in apoptosis .

- A study demonstrated that this compound could inhibit the proliferation of liver hepatocellular carcinoma cells (HepG2) and induce apoptosis via mitochondrial pathways .

-

Anti-Diabetic Activity :

- Oleanolic acid and its derivatives have been investigated for their potential to improve insulin sensitivity and reduce blood glucose levels without the adipogenic effects associated with traditional anti-diabetic drugs. This compound may enhance glucose utilization and inhibit gluconeogenesis, making it a viable candidate for diabetes management .

- Antibacterial Properties :

- Neuroprotective Effects :

- Transdermal Drug Delivery :

Case Studies

- Cancer Treatment :

- Diabetes Management :

- Antibacterial Efficacy :

Mécanisme D'action

Le mécanisme d’action de l’acide oléanolique acrylate implique plusieurs voies :

Anti-inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires.

Anticancéreux : Il induit l’apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les voies de prolifération cellulaire.

Antioxydant : Il élimine les radicaux libres et améliore l’activité des enzymes antioxydantes

Composés similaires :

Acide bétulique : Un autre triterpénoïde pentacyclique avec des activités biologiques similaires.

Acide ursolique : Structurellement similaire à l’acide oléanolique et partage de nombreuses de ses propriétés biologiques.

Acide maslinique : Un triterpénoïde aux propriétés anti-inflammatoires et anticancéreuses

Unicité : L’acide oléanolique acrylate est unique en raison de sa réactivité chimique accrue et de son potentiel pour diverses applications dans divers domaines. Son groupe acrylate permet des modifications chimiques supplémentaires, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .

Comparaison Avec Des Composés Similaires

Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.

Ursolic Acid: Structurally similar to oleanolic acid and shares many of its biological properties.

Maslinic Acid: A triterpenoid with anti-inflammatory and anticancer properties

Uniqueness: Oleanolic acid acrylate is unique due to its enhanced chemical reactivity and potential for diverse applications in various fields. Its acrylate group allows for further chemical modifications, making it a versatile compound for research and industrial applications .

Activité Biologique

Oleanolic acid acrylate (OAA) is a derivative of oleanolic acid (OA), a pentacyclic triterpenoid widely recognized for its diverse biological activities. This article explores the biological activity of OAA, focusing on its pharmacological effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

Overview of Oleanolic Acid and Its Derivatives

Oleanolic acid is naturally occurring in various plants and has been extensively studied for its beneficial effects, including anti-inflammatory, antioxidant, and anticancer properties. OAA, as a modified form of OA, retains many of these properties while potentially enhancing efficacy through structural modifications.

1. Anti-inflammatory Activity

OAA exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. A study demonstrated that OAA reduced the levels of nitric oxide (NO) in activated macrophages, suggesting its potential in treating inflammatory diseases .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Effect | Reference |

|---|---|---|---|

| 1 | Macrophages | Reduced NO production | |

| 2 | Carrageenan-induced inflammation in rats | Decreased edema |

2. Antioxidant Activity

OAA has been shown to enhance antioxidant defenses by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase (SOD). This action helps mitigate oxidative stress, which is implicated in various chronic diseases .

3. Anticancer Activity

OAA demonstrates promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including liver (HepG2) and lung (A549) cancer cells . The mechanism involves the activation of apoptotic pathways and the modulation of cell cycle regulators.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.39 | Apoptosis induction |

| A549 | 0.22 | Cell cycle arrest |

Molecular Mechanisms

The biological activity of OAA can be attributed to its interaction with various molecular targets:

- 5-HT1A Receptor Modulation : OAA has been linked to antidepressant-like effects through modulation of serotonin receptors .

- Inhibition of Enzymatic Activity : OAA acts as an α-glucosidase inhibitor, showing higher efficacy compared to traditional drugs like acarbose .

- Regulation of Gene Expression : It influences the expression of genes involved in inflammation and apoptosis, contributing to its therapeutic potential against chronic diseases .

Case Studies

Case Study 1: Antidepressant Effects

A recent study highlighted the antidepressant-like effects of OAA in animal models. The compound was shown to enhance serotonergic activity, leading to improved mood-related behaviors .

Case Study 2: Cancer Therapy

In a comparative study, OAA exhibited superior cytotoxicity against several cancer cell lines compared to OA. This suggests that modifications at the C-3 position significantly enhance its anticancer efficacy .

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-prop-2-enoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h9-10,22-25H,1,11-20H2,2-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOUKQFSVNKQNN-FBXMHRQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=C)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does oleanolic acid acrylate exert its antidepressant-like effect?

A1: While the provided abstract doesn't delve into the specific mechanism, the research title suggests that this compound elicits its antidepressant-like effect by interacting with the 5-HT1A receptor []. Further investigation into the study itself would be needed to understand the precise nature of this interaction (agonist, antagonist, etc.) and the downstream signaling pathways involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.